molecular formula C18H17N3O3S B11614414 N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide

N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide

Cat. No.: B11614414
M. Wt: 355.4 g/mol
InChI Key: ZEAGXLKNCGDNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thiazolidine ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with a carbonyl compound under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazolidine ring.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolidine ring and phenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the thiazolidine ring.

    N-(4-aminophenyl)acetamide: Another analog with an amine group instead of the thiazolidine ring.

Uniqueness

N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]phenyl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-4-3-5-15(10-11)21-17(23)16(25-18(21)24)20-14-8-6-13(7-9-14)19-12(2)22/h3-10,16,20H,1-2H3,(H,19,22)

InChI Key

ZEAGXLKNCGDNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.